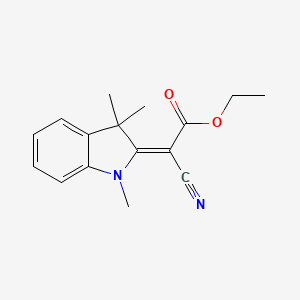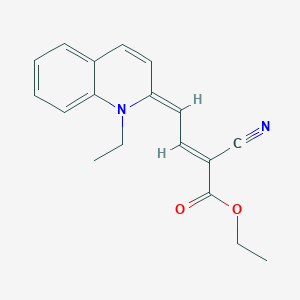
ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate, also known as ETICA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ETICA belongs to the class of cyanoacrylate derivatives and has been studied for its potential applications in various fields such as drug discovery, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate involves the formation of a covalent bond between the compound and the target enzyme. The cyano group of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate acts as a nucleophile and attacks the active site of the enzyme, leading to the formation of a stable covalent complex. This results in the inhibition of the enzyme activity and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate has been shown to have several biochemical and physiological effects. It has been demonstrated to improve cognitive function and memory in animal models. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate is its potent inhibitory activity against various enzymes, making it a valuable tool in drug discovery and biochemical research. However, one of the limitations of using ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations. Additionally, the covalent nature of its inhibition can lead to irreversible enzyme inactivation, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate. One potential area of research is the development of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to investigate the potential anti-cancer properties of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate and its mechanism of action. Finally, the development of novel synthetic routes for the synthesis of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate and its derivatives may lead to the discovery of new compounds with improved properties and applications.
Métodos De Síntesis
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate can be synthesized through a multistep process that involves the reaction of 1,3,3-trimethylindolenine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory enhancement.
Propiedades
IUPAC Name |
ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-5-20-15(19)11(10-17)14-16(2,3)12-8-6-7-9-13(12)18(14)4/h6-9H,5H2,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGEKGVPBVBJQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C(C2=CC=CC=C2N1C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C(C2=CC=CC=C2N1C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)




![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)